Epoxymollugin

Catalog No.
S657905
CAS No.
M.F
C17H16O5
M. Wt
300.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epoxymollugin

Product Name

Epoxymollugin

IUPAC Name

methyl 8-hydroxy-14,14-dimethyl-12,15-dioxatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2,4,6,8-pentaene-9-carboxylate

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C17H16O5/c1-17(2)15-14(21-15)11-10(16(19)20-3)12(18)8-6-4-5-7-9(8)13(11)22-17/h4-7,14-15,18H,1-3H3

InChI Key

LPJABIWTUZMHHA-UHFFFAOYSA-N

Synonyms

epoxymollugin

Canonical SMILES

CC1(C2C(O2)C3=C(O1)C4=CC=CC=C4C(=C3C(=O)OC)O)C

Description

Epoxymollugin is a natural product found in Rubia cordifolia with data available.

Epoxymollugin is a naturally occurring compound derived from the roots of the Rubia cordifolia plant, which belongs to the Rubiaceae family. This compound has garnered attention due to its unique chemical structure and potential biological activities. The molecular formula for epoxymollugin is C17H16O5C_{17}H_{16}O_{5}, and it features a distinctive epoxide group that contributes to its reactivity and biological properties .

Epoxymollugin, like other epoxides, is characterized by its three-membered cyclic ether structure, which imparts significant ring strain. This strain makes epoxymollugin susceptible to nucleophilic attack, allowing it to undergo various chemical transformations. Common reactions include:

  • Nucleophilic ring opening: Under acidic or basic conditions, nucleophiles can attack the electrophilic carbon atoms of the epoxide, leading to the formation of diols or other functionalized products.
  • Hydrolysis: In the presence of water and acid, epoxymollugin can be hydrolyzed to yield corresponding diols.
  • Oxidation: The compound can also undergo oxidation reactions, potentially leading to the formation of more complex derivatives .

Epoxymollugin exhibits a range of biological activities that have been explored in various studies. Key findings include:

  • Antioxidant properties: It has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress .
  • Anti-cancer activity: Research indicates that epoxymollugin may induce apoptosis in cancer cells, particularly in human Jurkat T cells, suggesting its potential as an anti-cancer agent .
  • Anti-inflammatory effects: The compound has been associated with reducing inflammation, which is beneficial in treating various inflammatory conditions .

Synthesis of epoxymollugin can be achieved through several methodologies:

  • Asymmetric Epoxidation: This method involves using chiral catalysts to selectively convert precursors into epoxides with high enantiomeric excess. For instance, iminium-catalyzed asymmetric epoxidation has been successfully applied to synthesize related compounds .
  • Total Synthesis from Mollugin: Epoxymollugin can be synthesized from mollugin through specific chemical transformations that introduce the epoxide functional group while maintaining the integrity of the naphthoquinone core structure .
  • Natural Extraction: Given its natural occurrence in Rubia cordifolia, extraction methods can also be employed to isolate epoxymollugin from plant materials .

Epoxymollugin has several applications, particularly in pharmacology and natural product chemistry:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated for potential use in developing new therapeutic agents targeting cancer and inflammatory diseases.
  • Natural Dyes: As a derivative of Rubia cordifolia, which has historical uses as a dye source, epoxymollugin may also find applications in textile and cosmetic industries .

Studies on the interactions of epoxymollugin with biological systems indicate its potential as a lead compound for drug development. Interaction studies often focus on:

  • Protein Binding: Understanding how epoxymollugin binds to various proteins can provide insights into its mechanism of action.
  • Synergistic Effects: Investigating how it interacts with other therapeutic agents could enhance its efficacy in combination therapies for cancer treatment .

Epoxymollugin shares structural similarities with several other compounds derived from Rubia cordifolia. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
MolluginC17H16O4C_{17}H_{16}O_{4}Parent compound; lacks epoxide groupAnti-cancer, anti-inflammatory
FuromolluginC14H10O4C_{14}H_{10}O_{4}Contains furan ring; lower molecular weightAntioxidant properties
DihydromolluginC17H18O4C_{17}H_{18}O_{4}Saturated derivative; more stableSimilar anti-cancer effects
RubilactoneC15H10O5C_{15}H_{10}O_{5}Lacks epoxide; different functional groupsAntimicrobial properties

Epoxymollugin's unique feature is its epoxide functionality, which enhances its reactivity compared to these similar compounds. This structural characteristic may contribute significantly to its distinct biological activities and applications in medicinal chemistry .

XLogP3

3.1

Dates

Modify: 2023-07-20

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